3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination .
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, affecting the stability of fragile sites and the regulation of centrosome duplication .
Biochemical Pathways
It is known that it affects the dna damage response mechanism, which involves a complex network of biochemical pathways .
Pharmacokinetics
It is known that the clearance of this compound is high in rats and low in dogs, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species . In humans, the clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems .
Result of Action
The inhibition of the Serine/threonine-protein kinase ATR by this compound results in interference with the DNA damage response mechanism. This can lead to effects on the stability of fragile sites and the regulation of centrosome duplication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that some environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclopropylmethylation of a pyrazole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of cyclopropylmethyl boronic acid with a halogenated pyrazole derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow chemistry techniques and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Saturated pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-(cyclopropylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group at the nitrogen position.
1-methyl-3-(cyclopropylmethyl)-1H-pyrazol-4-amine: Substitution at a different position on the pyrazole ring.
Uniqueness
3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both the cyclopropylmethyl and methyl groups can enhance its stability and binding properties in various applications .
Properties
IUPAC Name |
5-(cyclopropylmethyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)4-6-2-3-6/h5-6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBAICKUXXMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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